

# Narcissin structure-activity relationship flavonoids

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## Compound Focus: Narcissin

CAS No.: 604-80-8

Cat. No.: S536699

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## Flavonoid Structure-Activity Relationship Overview

Structural Feature	Role in Biological Activity	Examples / Experimental Evidence
<b>Glycosylation (Sugar Moieties)</b>	Impacts bioavailability and activity; can enhance or reduce potency depending on position and number [1].	Flavanones with sugar moieties showed higher BACE1 inhibitory activity than their aglycones [1].
<b>Hydroxyl Groups on Ring B</b>	Critical for hydrogen bonding with catalytic sites of target enzymes; three free OH groups may be optimal for some effects [1] [2].	A C3' OH is vital for neuroprotective/antioxidant activity [3]. For ocular blood flow, 3 free OH groups (e.g., naringenin) produced optimal effects [2].
<b>Methoxy Groups</b>	Can increase lipophilicity and affect BBB permeability; specific positions are key [3].	A methoxy substituent at the <b>C7 position</b> of ring A plays a vital role in neuroprotective and antioxidant activity [3].
<b>C-ring Saturation</b>	Distinguishes flavonoid subclasses (e.g., flavones vs.	The core 2-phenylchromone skeleton is a source of activity, with conjugation and saturation influencing interactions [4] [5].

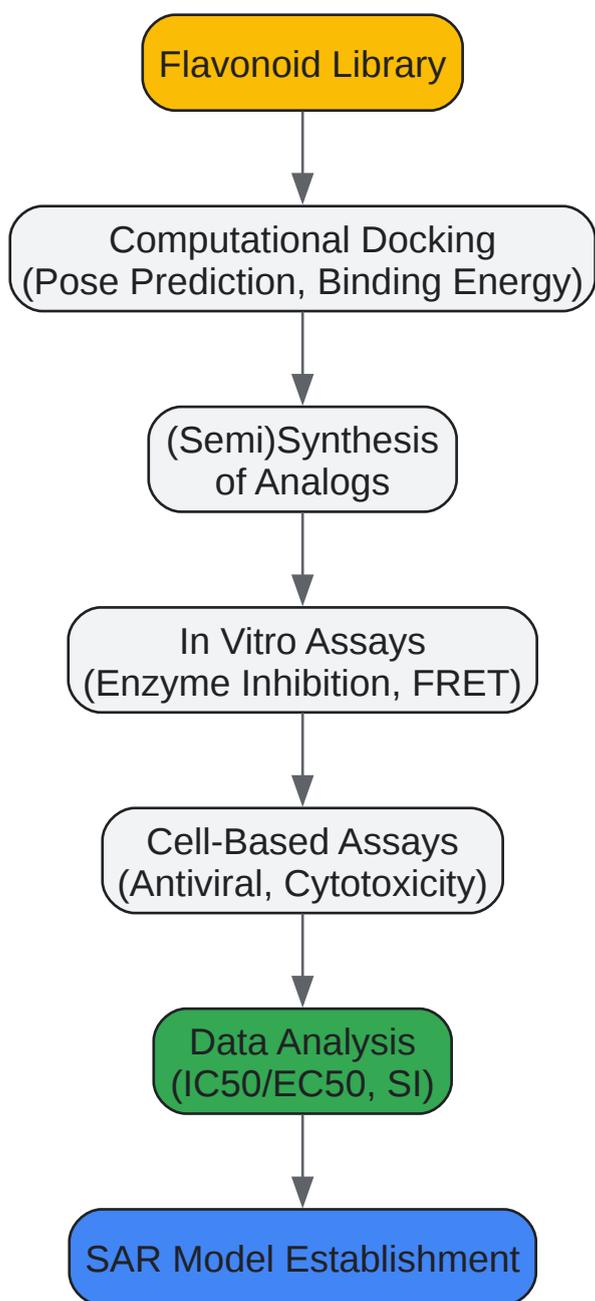
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	flavanones); affects planarity and binding [4].	
<b>Halogenation / Nitration</b>	Introduced synthetically to significantly enhance potency via electron-withdrawing effects [6].	Bromination or nitration on Ring B enhanced anti-dengue activity. 8-Bromobaicalein showed high potency [6].

## Core Experimental Protocols in SAR Research

The SAR conclusions are derived from rigorous experimental methods. Key protocols from the search results include:

- **Molecular Docking:** Computational method to predict how a flavonoid (ligand) binds to a protein's active site. It calculates binding energy and identifies key interactions (e.g., hydrogen bonds with **Asp32 and Asp228** in BACE1, or with the hinge region of CDK1) [1] [7].
- **In Vitro Enzymatic Assays:** Used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a compound.
  - **FRET Assays:** Employed to screen inhibitors of viral proteases like SARS-CoV-2 M<sup>pro</sup> [5].
  - **Cell-Based Antiviral Assays:** Use pseudoviruses or live viruses (e.g., DENV2, SARS-CoV-2) in host cells (e.g., HEK-293T-ACE2) to measure the effective concentration (EC<sub>50</sub>) that reduces viral infection by 50% [4] [6].
- **Cytotoxicity Assays (e.g., MTT):** Measure compound safety by determining the cytotoxic concentration (CC<sub>50</sub>) or half-maximal toxic concentration (TC<sub>50</sub>) on normal cell lines. The **Selectivity Index (SI = CC<sub>50</sub>/EC<sub>50</sub> or TC<sub>50</sub>/IC<sub>50</sub>)** indicates the compound's therapeutic window [4].

The following diagram illustrates a typical workflow integrating these methods to establish a Structure-Activity Relationship.



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## Inferring Narcissin's Potential Activity

Based on the general SAR rules, we can hypothesize about **narcissin**'s potential:

- **Neuroprotective Potential:** **Narcissin**'s core aglycone is **isorhamnetin**, which has a **C3' methoxy** and **C4' hydroxyl** on its Ring B. The presence of a substituent at C3' is highlighted as vital for

neuroprotective activity [3]. Furthermore, its **rutinoside sugar** at position C3 may influence its absorption and ability to cross the blood-brain barrier [1] [3].

- **Antiviral Potential:** The general flavonoid scaffold shows promise in inhibiting various viral targets. The key interaction often involves the flavonoid core forming hydrogen bonds and hydrophobic interactions with viral protease active sites [5] [8] [6]. The activity of **narcissin** would depend on how its specific pattern of methoxylation and glycosylation fits these pockets.

To conclude, while direct studies on **narcissin** are lacking, the established SAR of flavonoids provides a strong foundation for predicting its bioactivity. The most direct path to obtaining the specific data you require would be:

- **Targeted Database Search:** Lookup **narcissin** in specialized natural compound databases or conduct a focused literature search for "isorhamnetin-3-O-rutinoside" and your target of interest (e.g., BACE1, SARS-CoV-2 Mpro).
- **In Silico Modeling:** Initiate a molecular docking study using the publicly available crystal structures of target proteins (e.g., BACE1, SARS-CoV-2 Mpro) to predict how **narcissin** might bind.

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